molecular formula C23H23N5O4S B2658877 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1043868-13-8

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide

货号: B2658877
CAS 编号: 1043868-13-8
分子量: 465.53
InChI 键: BYGRJULBODAYFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide” is a synthetic derivative featuring a fused imidazo[1,2-c]quinazolinone core. This heterocyclic scaffold is substituted at position 5 with a carbamoylmethyl sulfanyl group (-S-CH2-CONH2) and at position 2 with a propanamide chain terminating in a 4-methoxybenzyl group. Its synthesis likely involves multi-step protocols, including cyclocondensation, sulfanyl group introduction, and amide coupling, as inferred from analogous procedures in the literature .

属性

IUPAC Name

3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-32-15-8-6-14(7-9-15)12-25-20(30)11-10-18-22(31)28-21(26-18)16-4-2-3-5-17(16)27-23(28)33-13-19(24)29/h2-9,18H,10-13H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGRJULBODAYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃₁H₃₁N₅O₆S
  • Molecular Weight : 601.7 g/mol
  • CAS Number : 1219391-06-6

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor, particularly against α-glucosidase, which is significant for managing type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can reduce glucose absorption in the intestines, thereby lowering blood sugar levels.

Enzyme Inhibition

Research indicates that derivatives of imidazoquinazolines exhibit potent inhibitory activity against α-glucosidase. For instance, related compounds have shown IC₅₀ values ranging from 12.44 μM to 308.33 μM, significantly more potent than the standard drug acarbose (IC₅₀ = 750 μM) . This suggests that the compound may hold promise as an anti-diabetic agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of imidazoquinazolines on various cancer cell lines. For example, certain derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 and HCT-116. The most active compounds exhibited IC₅₀ values in the micromolar range . This highlights the potential use of these compounds in cancer therapy.

Case Studies and Research Findings

  • Study on α-Glucosidase Inhibition :
    • A series of substituted imidazoquinazolines were synthesized and tested for their α-glucosidase inhibitory activities.
    • Results indicated that compounds with electron-donating groups (e.g., methoxy groups) showed enhanced inhibitory potency compared to those with electron-withdrawing groups .
  • Cytotoxicity Assessment :
    • A panel of novel thiazoloquinazolines was tested against multiple human cancer cell lines.
    • Some compounds displayed considerable cytotoxicity without affecting normal cells, suggesting a selective action that could be beneficial in therapeutic applications .

Data Tables

Compound NameIC₅₀ (μM)Target
Acarbose750α-glucosidase
Compound 11j12.44α-glucosidase
Compound II1 - 3Various cancer cell lines

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Imidazo[1,2-c]quinazolinone 5-(carbamoylmethyl sulfanyl), N-(4-methoxybenzyl)propanamide ~500 (estimated) High polarity due to carbamoyl and methoxy groups; potential for hydrogen bonding.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () 1,3,4-Oxadiazole 5-(thiazole-methyl), N-phenylpropanamide ~420 (estimated) Enhanced π-π stacking from aryl groups; possible antimicrobial activity.
N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propenamide (8) () Propenamide Pyrrole and isoxazole sulfamoyl groups 463.51 Moderate anticancer activity (68.6% yield); lipophilic due to methyl groups.
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () Cyanoethanamide 4-methoxyphenyl hydrazine, sulfamoylphenyl 357.38 High yield (95%); strong hydrogen-bonding capacity from sulfamoyl and cyano groups.
N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide () Imidazo[1,2-c]quinazolinone 5-(trifluoromethylphenyl carbamoylmethyl sulfanyl), N-cyclohexylpropanamide ~600 (estimated) Increased lipophilicity from CF3 and cyclohexyl groups; potential CNS penetration.

Functional Implications

  • Bioactivity : While the target compound’s biological data are unreported, structural analogues exhibit anticancer () and antimicrobial () properties. The carbamoylmethyl sulfanyl group may enhance solubility and target binding compared to simpler sulfanyl derivatives .
  • Conversely, the carbamoylmethyl group introduces polarity, balancing logP values .

Computational and Spectroscopic Data

  • IR/NMR Trends : The target compound’s IR would show peaks for C=O (1660–1680 cm⁻¹), NH (3200–3350 cm⁻¹), and S-C (650–700 cm⁻¹), aligning with and .
  • Mass Spectrometry : Expected molecular ion peaks (e.g., ~500 m/z) would differ from ’s 357.38 m/z due to the larger imidazoquinazoline core .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。